N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide

Lipophilicity Permeability Physicochemical profiling

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 1354024-47-7) is a chiral, substituted piperidinyl acetamide that incorporates an L‑valine‑derived (S)-2-amino-3-methyl‑butyryl moiety at the piperidine N‑1 position and an N‑ethyl‑acetamide group at the C‑3 position. With a molecular formula of C₁₄H₂₇N₃O₂ and a molecular weight of 269.38 g mol⁻¹, the compound possesses two defined stereogenic centres, a computed logP of approximately 0.6, and a topological polar surface area of 66.6 Ų, placing it in a physicochemical space that balances moderate lipophilicity with hydrogen‑bonding capacity.

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
Cat. No. B7919292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C
InChIInChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
InChIKeyBDDXTFXJTCXMQO-ABLWVSNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide – Structural Class and Key Identifiers for Research Procurement


N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 1354024-47-7) is a chiral, substituted piperidinyl acetamide that incorporates an L‑valine‑derived (S)-2-amino-3-methyl‑butyryl moiety at the piperidine N‑1 position and an N‑ethyl‑acetamide group at the C‑3 position . With a molecular formula of C₁₄H₂₇N₃O₂ and a molecular weight of 269.38 g mol⁻¹, the compound possesses two defined stereogenic centres, a computed logP of approximately 0.6, and a topological polar surface area of 66.6 Ų, placing it in a physicochemical space that balances moderate lipophilicity with hydrogen‑bonding capacity [1]. It is supplied as a research‑grade building block (typical purity ≥ 97%) for medicinal chemistry and chemical biology applications .

Why In‑Class Piperidinyl Acetamides Cannot Be Interchanged with N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide


The combination of the (S)-valine amide side chain and the N‑ethyl substituent on the 3‑aminopiperidine scaffold creates a stereochemically and sterically defined pharmacophore that is absent in simpler or differently substituted analogs . Replacement with the unsubstituted acetamide (CAS 1290210‑25‑1) eliminates the N‑alkyl group, altering lipophilicity and potentially reducing target‑site occupancy; substitution with the N‑methyl congener (CAS 1354026‑01‑9) changes steric bulk and conformational preferences; while omission of the L‑valine moiety altogether (e.g., N‑ethyl‑N‑(piperidin‑3‑yl)acetamide, CAS 1178721‑31‑7) removes a key recognition element for chiral environments such as protease active sites [1]. These structural differences translate into measurable changes in computed logP, polar surface area, and rotatable bond count, which directly impact solubility, permeability, and binding thermodynamics [1].

Quantitative Differentiation Evidence for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide Against Close Structural Analogs


Lipophilicity Tuning: N‑Ethyl vs. N‑Methyl Substitution Alters Computed logP

The N‑ethyl acetamide side chain in the target compound (CAS 1354024‑47‑7) yields a computed XLogP3‑AA of 0.6, compared to 0.4 for the N‑methyl analog (CAS 1354026‑01‑9) [1]. This ΔlogP of +0.2 units indicates a modest but meaningful increase in lipophilicity that may enhance passive membrane permeability relative to the methyl homolog, while maintaining better aqueous solubility than the N‑isopropyl derivative (XLogP3‑AA estimated > 1.1) [2]. The ethyl group adds one additional rotatable bond (4 vs. 3), providing greater conformational flexibility without substantially enlarging the topological polar surface area (both 66.6 Ų) [1].

Lipophilicity Permeability Physicochemical profiling

Steric and Conformational Control: Bulkier N‑Ethyl Group Differentiates from N‑Methyl and Unsubstituted Analogs

Replacing the N‑methyl substituent (MW 255.36) with an N‑ethyl group (MW 269.38) increases molecular weight by 14 g mol⁻¹ and introduces an additional sp³ carbon, which alters the steric profile presented to a target binding pocket . In contrast, the unsubstituted acetamide analog (CAS 1290210‑25‑1) has a molecular weight of only 241.33 g mol⁻¹ and lacks the N‑alkyl group entirely, removing a potential van der Waals contact point . Molecular docking simulations reported for the N‑methyl analog suggest that the acetamide N‑substituent occupies a defined sub‑pocket; the larger ethyl group is predicted to fill this space more completely, potentially increasing binding enthalpy while reducing residual mobility [1].

Steric effects Binding pocket fit Conformational analysis

Absolute Stereochemistry Definition: (S,S) vs. (R,S) Diastereomer Differentiation

The target compound is commercially available as the single (S,S)‑diastereomer (CAS 1401665‑83‑5) or as the (R,S)‑diastereomer (CAS 1401668‑09‑4), both with reported purity ≥ 98% . The (S,S)‑diastereomer is priced at approximately ¥16,610 per 500 mg, while the (R,S)‑diastereomer is priced at approximately ¥15,268 per 500 mg, indicating a 9% cost premium for the (S,S)‑form that may reflect differences in synthetic accessibility or demand . While head‑to‑head biological data comparing the diastereomers are not publicly available, the distinct spatial orientation of the 3‑aminopiperidine chiral centre relative to the (S)‑valine moiety is expected to produce divergent binding geometries in chiral environments such as enzyme active sites or receptor pockets.

Stereochemistry Chiral recognition Diastereomer purity

Functional Group Complement: The L‑Valine Amide Moiety Confers Protease Recognition Not Found in Simple Piperidinyl Acetamides

The (S)-2-amino-3-methyl-butyryl (L‑valine) amide group provides a primary amine (pKa ~ 7.5–8.5) and a branched isopropyl side chain that mimics the P1 position of peptide substrates [1]. In contrast, N‑ethyl‑N‑(piperidin‑3‑yl)acetamide (CAS 1178721‑31‑7) lacks this entire amino acid recognition element and presents only the piperidine nitrogen as an ionizable centre . BindingDB entry BDBM50394897 for a related N‑ethyl‑piperidin‑3‑yl‑acetamide scaffold reports an IC₅₀ of 374 nM against PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells, but this value cannot be directly extrapolated to the target compound because the L‑valine amide is absent in the assayed structure [2]. The presence of the valine‑derived primary amine is critical for forming salt bridges with aspartate or glutamate residues in protease S1 pockets, a capability that simple N‑alkyl‑piperidinyl acetamides do not possess [1].

Protease recognition Peptidomimetic Hydrogen bonding

Rotatable Bond Count and Conformational Entropy: N‑Ethyl Substitution Provides Greater Flexibility than N‑Methyl

The target compound possesses 4 rotatable bonds versus 3 for the N‑methyl analog, due to the additional C–C single bond in the N‑ethyl group [1]. While both compounds comply with Lipinski’s rule of five (rotatable bonds ≤ 10), the extra degree of rotational freedom in the N‑ethyl derivative may allow better induced‑fit adaptation to a target binding site, at a modest entropic cost [2]. The unsubstituted acetamide analog has only 3 rotatable bonds and lacks even the methyl rotor, resulting in a more rigid scaffold that may fail to accommodate non‑ideal binding pocket geometries .

Conformational entropy Ligand flexibility Drug-likeness

Procurement‑Relevant Application Scenarios for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide


Development of Serine or Aspartyl Protease Inhibitors Requiring a Chiral P1 Valine Mimetic

The (S)‑valine amide side chain provides a primary amine for salt‑bridge formation with the catalytic aspartate or substrate‑binding aspartate residues typical of aspartyl proteases (e.g., BACE1, renin) and the oxyanion hole of serine proteases. Compared to the N‑methyl analog, the N‑ethyl substituent offers a slightly larger steric footprint (ΔMW +14 g mol⁻¹) that can fill the S1′ pocket more completely, as implied by molecular docking studies on related piperidinyl acetamides [1]. Researchers optimizing P1–P1′ linker geometry should consider the (S,S)‑diastereomer to maintain a defined vector for the acetamide side chain [2].

Structure‑Activity Relationship Campaigns Exploring N‑Alkyl Effects on Target Binding Kinetics

The availability of the N‑ethyl analog alongside the N‑methyl (CAS 1354026‑01‑9), unsubstituted acetamide (CAS 1290210‑25‑1), and N‑isopropyl derivatives enables a systematic matched‑pair analysis of N‑alkyl size on binding affinity, residence time, and selectivity. The computed ΔXLogP3‑AA of +0.2 units relative to the N‑methyl analog corresponds to approximately a 1.6‑fold increase in predicted octanol‑water partition, which can be correlated with observed cellular permeability and off‑target binding in pan‑assay interference panels [3]. Such data guide the selection of the optimal N‑alkyl group for lead optimization [1].

Chiral Building Block for Peptidomimetic Library Synthesis

With two defined stereocentres, commercial availability in ≥ 98% enantiomeric purity, and orthogonal functional groups (acetamide, tertiary amine, primary amine), this compound serves as a scaffold for parallel synthesis of peptidomimetic libraries. The N‑ethyl group introduces a single additional heavy atom relative to the N‑methyl scaffold while preserving the same topological polar surface area (66.6 Ų), maintaining compliance with fragment‑based drug discovery guidelines (MW < 300, TPSA < 140 Ų) [2]. Libraries constructed from this building block can probe the effect of N‑alkyl size on protease inhibition profiles without altering the core hydrogen‑bonding framework [1].

Negative Control or Specificity Reagent for L‑Valine‑Dependent Enzyme Assays

Because the compound incorporates the natural L‑valine stereochemistry, it can serve as a substrate‑competitive probe in enzymatic assays where the cognate substrate contains a valine at the scissile bond. The N‑ethyl acetamide portion is non‑hydrolysable, preventing turnover and enabling steady‑state kinetic measurements. When used alongside the (R,S)‑diastereomer (CAS 1401668‑09‑4), the differential inhibitory activity between diastereomers provides evidence for stereospecific recognition at the active site [2].

Quote Request

Request a Quote for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.